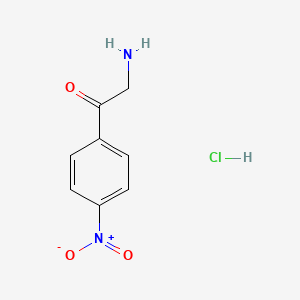

2-amino-1-(4-nitrophenyl)ethanone Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1-(4-nitrophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3.ClH/c9-5-8(11)6-1-3-7(4-2-6)10(12)13;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBOVJRECBNSDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383138 | |

| Record name | 2-amino-1-(4-nitrophenyl)ethanone Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5425-81-0 | |

| Record name | Ethanone, 2-amino-1-(4-nitrophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5425-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 13904 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005425810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-amino-1-(4-nitrophenyl)ethanone Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(4-nitrophenyl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathway for 2-amino-1-(4-nitrophenyl)ethanone hydrochloride, a key intermediate in pharmaceutical development. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide details the chemical reactions, experimental protocols, and quantitative data associated with the synthesis process.

Introduction

This compound is a critical building block in the synthesis of various pharmaceutical compounds. Its preparation is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and well-established method for its synthesis is the Delépine reaction, which involves the formation of a quaternary ammonium salt from an α-haloketone and hexamethylenetetramine, followed by acidic hydrolysis.

Overall Synthesis Pathway

The synthesis of this compound commences with the bromination of 4-nitroacetophenone to yield α-bromo-4-nitroacetophenone. This intermediate is then reacted with hexamethylenetetramine (urotropine) to form a stable quaternary ammonium salt. The final step involves the hydrolysis of this salt using ethanolic hydrochloric acid to produce the desired product.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of α-Bromo-4-nitroacetophenone

The initial step involves the α-bromination of 4-nitroacetophenone. This reaction is a classic example of electrophilic substitution at the α-carbon of a ketone.

Protocol:

-

Dissolve 4-nitroacetophenone in a suitable inert organic solvent such as chloroform or chlorobenzene.[1]

-

Slowly add bromine to the solution while stirring. The reaction is typically carried out at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture may be washed with water to remove any residual hydrogen bromide.[1]

-

The organic layer is then dried, for instance, by azeotropic distillation of a small amount of the solvent.[1]

-

The resulting solution of α-bromo-4-nitroacetophenone is used directly in the next step.

| Parameter | Value/Condition |

| Starting Material | 4-Nitroacetophenone |

| Reagent | Bromine |

| Solvent | Chloroform or Chlorobenzene |

| Temperature | Room Temperature |

| Work-up | Aqueous wash, drying of organic phase |

Step 2: Formation of the Quaternary Ammonium Salt

The α-bromo-4-nitroacetophenone is then reacted with hexamethylenetetramine in what is known as the Delépine reaction to form a quaternary ammonium salt.[2][3] This salt is often insoluble in the reaction solvent and precipitates out of the solution.[3]

Protocol:

-

To the solution of α-bromo-4-nitroacetophenone from the previous step, add a slurry of hexamethylenetetramine in the same solvent.[1]

-

Stir the mixture at room temperature. The quaternary ammonium salt typically precipitates as a solid.

-

The reaction is usually complete within a few hours.

-

The solid product is collected by filtration and washed with the solvent to remove any unreacted starting materials.

-

The resulting salt is then dried before proceeding to the next step.

| Parameter | Value/Condition |

| Starting Material | α-Bromo-4-nitroacetophenone |

| Reagent | Hexamethylenetetramine (Urotropine) |

| Solvent | Chloroform or Chlorobenzene |

| Reaction Type | SN2 |

| Product | α-Bromo-4-nitroacetophenone hexamethylenetetramine addition compound |

Step 3: Acidic Hydrolysis to this compound

The final step is the hydrolysis of the quaternary ammonium salt in the presence of concentrated ethanolic hydrochloric acid.[2][4] This reaction cleaves the salt to yield the primary amine hydrochloride.[2][4]

Protocol:

-

Suspend the quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid.

-

Reflux the mixture with stirring. The hydrolysis can take several hours to a day to complete.[4]

-

During the reaction, formaldehyde (or its acetal with ethanol) and ammonium chloride are formed as byproducts.[2]

-

After the reaction is complete, the mixture is cooled.

-

The desired product, this compound, may precipitate upon cooling or after partial removal of the solvent.

-

The product is collected by filtration, washed with a small amount of cold ethanol, and dried.

| Parameter | Value/Condition |

| Starting Material | Quaternary Ammonium Salt |

| Reagent | Concentrated Hydrochloric Acid in Ethanol |

| Reaction Condition | Reflux |

| Byproducts | Formaldehyde (or its diethyl acetal), Ammonium chloride |

| Final Product | This compound |

Quantitative Data Summary

The yield of the overall process can vary depending on the specific conditions and scale of the reaction. For similar Delépine reactions, yields of around 78% over the two main steps (salt formation and hydrolysis) have been reported.[4]

| Step | Reactants | Product | Typical Yield |

| 1 | 4-Nitroacetophenone, Bromine | α-Bromo-4-nitroacetophenone | High (often used in situ) |

| 2 | α-Bromo-4-nitroacetophenone, Hexamethylenetetramine | Quaternary Ammonium Salt | Quantitative precipitation |

| 3 | Quaternary Ammonium Salt, Ethanolic HCl | This compound | Good to Excellent |

| Overall | ~78% (reported for similar reactions) |

Logical Workflow of the Synthesis

The synthesis follows a logical progression from a readily available starting material to the final product through a series of well-defined chemical transformations.

Caption: Logical workflow of the synthesis process.

References

An In-Depth Technical Guide on the Physicochemical Properties of 2-Amino-1-(4-nitrophenyl)ethanone HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics. While extensive experimental data for this specific salt is limited in publicly accessible literature, this guide consolidates available information, predicted properties, and general experimental protocols relevant to its characterization.

Core Physicochemical Properties

This compound, a compound of interest in synthetic and medicinal chemistry, possesses a distinct set of physical and chemical characteristics. A summary of its key identifiers and properties is presented below.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 2-Amino-4'-nitroacetophenone HCl, 2-amino-p-nitro-acetophenone HCl | [1] |

| Molecular Formula | C₈H₉ClN₂O₃ | [1] |

| Molecular Weight | 216.62 g/mol | [1] |

| CAS Number | 5425-81-0 | [1] |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | 339.1 °C at 760 mmHg (predicted for free base) | [1] |

| Flash Point | 158.9 °C (predicted for free base) | [1] |

| Vapor Pressure | 9.39E-05 mmHg at 25°C (predicted for free base) | [1] |

| Solubility | Data not available | N/A |

| Purity | ≥95% (commercially available) | N/A |

Note: Much of the available data pertains to the free base, 2-amino-1-(4-nitrophenyl)ethanone. The hydrochloride salt form is expected to exhibit different physical properties, particularly in terms of melting point and solubility.

Spectroscopic and Structural Data

| Spectroscopic Data | Details |

| ¹H NMR | No experimental data found. |

| Infrared (IR) | No experimental data found. |

| Mass Spectrometry (MS) | Predicted m/z values for the free base (C₈H₈N₂O₃) include [M+H]⁺: 181.06078, [M+Na]⁺: 203.04272, and [M-H]⁻: 179.04622.[2] |

| Crystal Structure | No experimental data found. |

Experimental Protocols

While specific experimental procedures for determining the physicochemical properties of 2-amino-1-(4-nitrophenyl)ethanone HCl were not found, the following are general, widely accepted protocols for characterizing solid pharmaceutical compounds.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically suggests a high degree of purity, while a broad range can indicate the presence of impurities.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath with a calibrated thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting range.

Solubility Assessment

Solubility is a crucial parameter for drug development, influencing bioavailability and formulation strategies. The solubility of a compound is typically determined in various solvents relevant to pharmaceutical processing and physiological conditions.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO, methanol) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, the suspension is filtered to remove the undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

Data Reporting: Solubility is typically reported in units of mass per volume (e.g., g/L, mg/mL) at the specified temperature.

Stability Studies

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Methodology: ICH Guideline Approach

-

Stress Testing (Forced Degradation): The compound is subjected to harsh conditions (e.g., high temperature, high humidity, strong acid/base, oxidation, light exposure) to identify potential degradation products and pathways. This helps in developing stability-indicating analytical methods.

-

Accelerated Stability Testing: The compound is stored at elevated temperatures and humidity (e.g., 40 °C / 75% RH) for a shorter duration (e.g., 6 months) to predict the long-term stability and shelf-life.

-

Long-Term Stability Testing: The compound is stored under recommended storage conditions (e.g., 25 °C / 60% RH) for an extended period, and samples are analyzed at predetermined time points to establish the re-test period or shelf life.

-

Analytical Monitoring: At each time point, the samples are tested for various parameters, including appearance, assay (potency), degradation products, and other relevant physical and chemical properties.

Logical Workflow and Synthesis

While specific signaling pathways involving 2-amino-1-(4-nitrophenyl)ethanone HCl are not documented, its role as a chemical intermediate is evident. The following diagram illustrates a logical workflow for its synthesis, a common process in medicinal chemistry for the generation of novel derivatives for biological screening.

Caption: A logical workflow for the synthesis of 2-amino-1-(4-nitrophenyl)ethanone HCl.

Biological Activity Context

Direct studies on the biological activity of this compound are scarce in the available literature. However, related compounds containing the nitrophenyl and amino ketone moieties have been investigated for various pharmacological activities. For instance, derivatives of 2-amino-1-phenylethanone have been explored as potential antimicrobial and anticancer agents.[3][4] The presence of the nitro group, a common pharmacophore, suggests that this compound could be a precursor for the synthesis of biologically active molecules, where the nitro group might be a target for reduction to an amino group in a biological system or a key element for receptor binding.

The following diagram illustrates a general logical relationship in early-stage drug discovery where a lead compound like 2-amino-1-(4-nitrophenyl)ethanone HCl could be utilized.

References

- 1. Buy 2-((2-Acetylphenyl)amino)-1-(3-nitrophenyl)ethanone [smolecule.com]

- 2. 2-Amino-1-(4-nitrophenyl)ethanone | C8H8N2O3 | CID 408542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 2-Amino-1-(4-nitrophenyl)ethanone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for 2-amino-1-(4-nitrophenyl)ethanone hydrochloride (CAS No: 5425-81-0), a key intermediate in pharmaceutical synthesis. The document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the information in a clear, structured format for easy reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.38 | Doublet | 2H | Ar-H (ortho to NO₂) |

| 8.27 | Doublet | 2H | Ar-H (meta to NO₂) |

| 8.3 | Broad peak | 3H | -NH₃⁺ |

| 4.68 | Singlet | 2H | -CH₂- |

Solvent: DMSO-d₆, Instrument: 300 MHz NMR Spectrometer[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~195 | C=O |

| ~150 | C-NO₂ |

| ~140 | C (quaternary, attached to C=O) |

| ~130 | Ar-CH (ortho to C=O) |

| ~124 | Ar-CH (ortho to NO₂) |

| ~45 | -CH₂- |

Table 3: IR Spectroscopic Data

The following IR data is for a closely related compound, likely the free base of 2-amino-1-(4-nitrophenyl)ethanone. The hydrochloride salt would be expected to show a broad absorption in the 2500-3000 cm⁻¹ region due to the N-H stretching of the ammonium salt.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3320 | Strong, Broad | N-H Stretch (Amine) |

| 3075 | Medium | Aromatic C-H Stretch |

| 1608 | Strong | C=O Stretch (Ketone) |

| 1532, 1358 | Strong | N-O Stretch (Nitro group) |

| 1508 | Medium | Aromatic C=C Stretch |

| 1430 | Medium | CH₂ Bend |

| 1112 | Medium | C-N Stretch |

| 765 | Strong | Aromatic C-H Bend (out-of-plane) |

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data (Predicted)

The following data represents the predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule (C₈H₈N₂O₃).

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 181.06078 |

| [M+Na]⁺ | 203.04272 |

| [M-H]⁻ | 179.04622 |

| [M]⁺ | 180.05295 |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Synthesis of this compound

This protocol is based on the Sommelet reaction.

-

Step 1: Formation of the Hexamethylenetetramine Salt: Dissolve 2-bromo-4'-nitroacetophenone in dichloromethane. Add hexamethylenetetramine to the solution and stir at room temperature. The solid crude product, the quaternary ammonium salt, will precipitate out and can be collected by filtration.[1]

-

Step 2: Hydrolysis to the Amine Hydrochloride: Dissolve the crude product from Step 1 in a mixture of ethanol and concentrated hydrochloric acid. Stir the reaction mixture for approximately 3 hours. Allow the mixture to stand for about 48 hours to facilitate the precipitation of the solid product.[1]

-

Step 3: Isolation and Purification: Filter the precipitated solid, wash with water, and dry to obtain this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) as a reference.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Use the carbon signals of DMSO-d₆ (δ ≈ 39.52 ppm) as a reference.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source. Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

References

Solubility of 2-Amino-1-(4-nitrophenyl)ethanone Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental solubility data in public literature for this compound, this document focuses on providing a framework for its solubility determination and prediction. It outlines standardized experimental protocols and discusses theoretical models that can be applied to ascertain its behavior in various organic solvents.

Compound Profile: this compound

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 2-Amino-4'-nitroacetophenone HCl | [1] |

| CAS Number | 5425-81-0 | [1][2][3] |

| Molecular Formula | C₈H₉ClN₂O₃ | [1][3][4] |

| Molecular Weight | 216.62 g/mol | [3][4] |

| Appearance | White to light brown powder/solid | [2][3] |

| Melting Point | 150-152°C; 134–137°C | [2][3] |

| Water Solubility | Reported as water-soluble | [2] |

Experimental Determination of Solubility

The solubility of an active pharmaceutical ingredient (API) like this compound in various organic solvents is a critical parameter in drug development, influencing formulation, purification, and crystallization processes.[5] A common and reliable method for determining equilibrium solubility involves the shake-flask method.

General Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a standard procedure for measuring the solubility of a solid compound in an organic solvent.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Calculation:

-

Calculate the solubility of the compound in the solvent at the specified temperature, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

-

Theoretical Prediction of Solubility

In the absence of experimental data, thermodynamic models can provide valuable estimations of solubility.[8][9] These models are often used for solvent screening in the early stages of drug development.[8]

Overview of Predictive Models

Several thermodynamic models are employed to predict the solubility of pharmaceutical compounds in organic solvents:

-

UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients based on the functional groups present in the solute and solvent molecules.

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based model that predicts thermodynamic properties, including solubility, from the molecular structure.[9]

-

NRTL-SAC (Non-Random Two-Liquid Segment Activity Coefficient): This model is particularly suited for complex molecules like pharmaceuticals and considers contributions from different conceptual segments of the molecule (e.g., hydrophobic, polar).[10]

These models rely on the fundamental principles of thermodynamics to calculate the solid-liquid equilibrium. The choice of model can depend on the complexity of the molecule and the availability of required parameters.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

- 1. 5425-81-0 2-氨基-4'-硝基苯乙酮盐酸盐 this compound (1:1) - CAS数据库 [cheman.chemnet.com]

- 2. 2-amino-(4'-nitro)acetophenone Hydrochloride, 98 at Best Price in Navi Mumbai, Maharashtra | Advent Chembio Pvt. Ltd. [tradeindia.com]

- 3. m.indiamart.com [m.indiamart.com]

- 4. 2-Amino-(4'-nitro)acetophenone hydrochloride [oakwoodchemical.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. research.unipd.it [research.unipd.it]

- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride (ANPEH), a key intermediate in pharmaceutical synthesis, notably in the production of the antibiotic chloramphenicol.

Molecular Structure and Chemical Properties

This compound is an organic salt consisting of a protonated 2-amino-1-(4-nitrophenyl)ethanone cation and a chloride anion. The core structure features a benzene ring substituted with a nitro group at the para position (C4) and an aminoethanone group at C1. The presence of the electron-withdrawing nitro group and the aminoketo functionality imparts specific chemical reactivity to the molecule.

Key Identifiers and Properties:

| Property | Value |

| IUPAC Name | 2-amino-1-(4-nitrophenyl)ethanone;hydrochloride |

| Molecular Formula | C₈H₉ClN₂O₃ |

| Molecular Weight | 216.62 g/mol |

| CAS Number | 5425-81-0 |

| Canonical SMILES | C1=CC(=CC=C1C(=O)CN)--INVALID-LINK--[O-].Cl |

| InChI Key | UJBOVJRECBNSDI-UHFFFAOYSA-N |

Synthesis of this compound

A well-established synthetic route to ANPEH involves the transformation of 4-nitroacetophenone and is a critical step in the industrial synthesis of chloramphenicol.[1] The general pathway is outlined below.

Figure 1: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via the Delépine Reaction

The synthesis of this compound can be achieved through a two-step process starting from 4-nitroacetophenone.

Step 1: Synthesis of ω-Bromo-4-nitroacetophenone

-

Materials: 4-nitroacetophenone, bromine, glacial acetic acid.

-

Procedure: 4-nitroacetophenone is dissolved in glacial acetic acid. To this solution, an equimolar amount of bromine is added dropwise with constant stirring. The reaction mixture is typically maintained at a controlled temperature to prevent side reactions.

-

Work-up: After the reaction is complete, the mixture is poured into ice-water to precipitate the product. The crude ω-bromo-4-nitroacetophenone is then filtered, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

-

Materials: ω-Bromo-4-nitroacetophenone, hexamethylenetetramine (urotropine), chloroform, ethanol, concentrated hydrochloric acid.

-

Procedure: ω-Bromo-4-nitroacetophenone is dissolved in a solvent such as chloroform, and an equimolar amount of hexamethylenetetramine is added. The mixture is refluxed to form the quaternary ammonium salt.

-

Hydrolysis: The resulting salt is then hydrolyzed by refluxing with a mixture of ethanol and concentrated hydrochloric acid. This step cleaves the urotropine moiety to yield the primary amine hydrochloride.

-

Isolation: Upon cooling, this compound crystallizes from the solution. The product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the carbonyl and amino groups, and the protons of the ammonium group. The aromatic protons would likely appear as two doublets in the region of δ 7.5-8.5 ppm due to the para-substitution pattern. The methylene protons would be expected to appear as a singlet around δ 4.0-4.5 ppm. The ammonium protons would likely be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon (around δ 190-200 ppm), the aromatic carbons (in the range of δ 120-150 ppm), and the methylene carbon (around δ 45-55 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of ANPEH is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

N-H stretching of the ammonium group (broad band around 3000-3200 cm⁻¹).

-

C=O stretching of the ketone (around 1680-1700 cm⁻¹).

-

N-O stretching of the nitro group (asymmetric and symmetric stretches around 1520 cm⁻¹ and 1350 cm⁻¹, respectively).

-

C-N stretching (around 1000-1200 cm⁻¹).

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry

The mass spectrum of the free base (2-amino-1-(4-nitrophenyl)ethanone) would show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of small molecules such as CO, NO₂, and cleavage of the side chain. For the hydrochloride salt, electrospray ionization (ESI) in positive mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺.

Crystallographic Data

As of the current literature survey, a single-crystal X-ray diffraction study for this compound has not been reported. Such a study would provide precise data on bond lengths, bond angles, and the three-dimensional packing of the molecules in the crystal lattice.

Role in Signaling Pathways and Drug Development

Currently, there is no direct evidence to suggest that this compound itself has significant biological activity or a defined role in specific signaling pathways. Its primary importance in the pharmaceutical industry is as a crucial building block for the synthesis of more complex molecules.

Figure 2: Logical relationship of ANPEH in drug development.

The synthesis of chloramphenicol from ANPEH involves further chemical modifications, including acylation and reduction steps, to introduce the dichloroacetyl group and create the stereochemically correct propanediol backbone essential for its antibacterial activity.[1][2] The structural features of ANPEH, particularly the presence of the amino and keto groups, provide the necessary reactive sites for these subsequent transformations.

Conclusion

This compound is a molecule of significant interest to synthetic and medicinal chemists. While detailed experimental characterization data remains somewhat elusive in publicly accessible literature, its synthetic pathway and role as a key intermediate are well-established. Further research, particularly crystallographic and detailed spectroscopic analyses, would provide a more complete understanding of its molecular structure and could aid in the optimization of synthetic processes that rely on this important building block.

References

Stability and Storage of 2-amino-1-(4-nitrophenyl)ethanone HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-amino-1-(4-nitrophenyl)ethanone hydrochloride. The information herein is critical for ensuring the integrity, potency, and safety of this compound in research and pharmaceutical development. This guide outlines general best practices, detailed experimental protocols for stability assessment, and data presentation formats.

Overview and Physicochemical Properties

This compound, also known as p-nitro-alpha-aminoacetophenone HCl, is a chemical intermediate. Its stability is a critical factor for its use in further chemical synthesis and drug development. The molecule possesses functional groups, such as a nitroaromatic ring and an alpha-aminoketone structure, that may be susceptible to degradation under certain environmental conditions.

Appearance: Cream-colored solid.[1]

Recommended Storage and Handling

To maintain the integrity of 2-amino-1-(4-nitrophenyl)ethanone HCl, proper storage and handling are essential.

General Storage Recommendations:

-

Temperature: Store in a cool, dry place.[1] Refrigeration at 2-8°C is recommended for long-term storage.

-

Container: Keep in a tightly closed container to prevent moisture absorption.[1]

-

Light: Protect from light to prevent potential photodegradation.

Incompatible Materials: Avoid contact with the following to prevent chemical reactions and degradation:

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including:

Stability Profile and Data

While specific public data on the degradation kinetics of 2-amino-1-(4-nitrophenyl)ethanone HCl is limited, the following tables represent the type of quantitative data that should be generated from stability studies.

Table 1: Summary of Forced Degradation Studies

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradants |

| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours | 60°C | Data | Data |

| Base Hydrolysis | 0.1 M NaOH | 1, 2, 4 hours | 25°C | Data | Data |

| Oxidation | 3% H₂O₂ | 24 hours | 25°C | Data | Data |

| Thermal (Dry Heat) | N/A | 48 hours | 80°C | Data | Data |

| Photostability (ICH Q1B) | ≥ 1.2 million lux hours and ≥ 200 W h/m² | As per ICH Q1B | 25°C | Data | Data |

Table 2: Long-Term Stability Data (Example)

| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Degradation Products (%) |

| 25°C / 60% RH | 0 | Conforms | 99.8 | < 0.1 |

| 3 | Conforms | Data | Data | |

| 6 | Data | Data | Data | |

| 12 | Data | Data | Data | |

| 40°C / 75% RH | 0 | Conforms | 99.8 | < 0.1 |

| 1 | Data | Data | Data | |

| 3 | Data | Data | Data | |

| 6 | Data | Data | Data |

Experimental Protocols for Stability Assessment

The following are detailed methodologies for conducting forced degradation and stability studies on 2-amino-1-(4-nitrophenyl)ethanone HCl.

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated. This method must be able to separate and quantify the parent compound from its degradation products.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to develop a stability-indicating analytical method.

-

Preparation of Solutions: Prepare a stock solution of 2-amino-1-(4-nitrophenyl)ethanone HCl in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

Add an aliquot of the stock solution to an equal volume of 0.1 M HCl.

-

Incubate the solution at 60°C.

-

Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

Add an aliquot of the stock solution to an equal volume of 0.1 M NaOH.

-

Maintain the solution at room temperature (25°C).

-

Withdraw samples at shorter time intervals (e.g., 5, 15, 30, and 60 minutes) due to expected faster degradation.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method.

-

Preparation: Add an aliquot of the stock solution to an equal volume of 3% hydrogen peroxide.

-

Incubation: Keep the solution at room temperature (25°C) for 24 hours, protected from light.

-

Analysis: Analyze the sample using the validated HPLC method.

-

Sample Preparation: Place the solid compound in a clear, sealed glass vial.

-

Exposure: Expose the vial to dry heat in an oven at 80°C for 48 hours.

-

Analysis: Dissolve the sample in a suitable solvent and analyze using the validated HPLC method.

-

Sample Preparation:

-

Place the solid compound in a clear, sealed glass vial.

-

Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent in a clear glass vial.

-

-

Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

-

Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, following ICH Q1B guidelines.

-

Analysis: Analyze both the exposed and control samples using the validated HPLC method.

Visualizations

The following diagrams illustrate the workflow for stability testing and the logical relationship for determining appropriate storage conditions.

References

In-Depth Technical Guide: 2-Amino-1-(4-nitrophenyl)ethanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride, a key chemical intermediate with potential applications in pharmaceutical research and development. The document details its chemical synonyms, physical and chemical properties, and outlines a synthesis protocol. Furthermore, it explores its potential biological activities, drawing from data on structurally related compounds.

Chemical Synonyms and Identifiers

This compound is known by several alternative names and identifiers, crucial for comprehensive literature and database searches.

| Identifier Type | Identifier |

| IUPAC Name | 2-amino-1-(4-nitrophenyl)ethanone;hydrochloride |

| Synonyms | 2-Amino-4'-nitroacetophenone HCl, 2-amino-1-(4-nitrophenyl)ethan-1-one hydrochloride, Ethanone, 2-amino-1-(4-nitrophenyl)-, hydrochloride (1:1), 2-Amino-1-(4-Nitro-Phenyl)-Ethanone Hydrochloride, 4-Nitrophenacylamine hydrochloride |

| CAS Number | 5425-81-0 |

| PubChem CID | 2792801 |

| Molecular Formula | C₈H₉ClN₂O₃ |

| Molecular Weight | 216.62 g/mol |

Physicochemical Properties

A summary of the key physicochemical properties of 2-amino-1-(4-nitrophenyl)ethanone and its hydrochloride salt is presented below. These properties are essential for its handling, formulation, and analysis.

| Property | Value |

| Appearance | Solid (form may vary) |

| Boiling Point | 339.1°C at 760 mmHg (for the free base)[1] |

| Flash Point | 158.9°C (for the free base)[1] |

| Vapor Pressure | 9.39E-05mmHg at 25°C (for the free base)[1] |

| InChI Key | UJBOVJRECBNSDI-UHFFFAOYSA-N (for the hydrochloride) |

| SMILES | C1=CC(=CC=C1C(=O)CN)--INVALID-LINK--[O-].Cl |

Synthesis and Experimental Protocols

Conceptual Synthesis Workflow

The synthesis can be conceptually broken down into the following stages:

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds and should be adapted and optimized for specific laboratory conditions.

Step 1: Bromination of 4-Nitroacetophenone

-

Dissolve 1-(4-nitrophenyl)ethanone in a suitable solvent such as glacial acetic acid or chloroform.

-

Slowly add an equimolar amount of bromine, possibly dissolved in the same solvent, to the solution at room temperature while stirring. The reaction may be gently heated to facilitate completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product, 2-bromo-1-(4-nitrophenyl)ethanone, is isolated by pouring the mixture into ice water, followed by filtration and washing of the precipitate.

Step 2: Amination of 2-Bromo-1-(4-nitrophenyl)ethanone

-

The resulting 2-bromo-1-(4-nitrophenyl)ethanone is then reacted with an amino source. A common method is the Delepine reaction, which involves reacting the bromo derivative with hexamethylenetetramine (HMTA) in a solvent like chloroform or ethanol.

-

The resulting quaternary ammonium salt is then hydrolyzed with an acidic solution (e.g., ethanolic HCl) to yield the primary amine, 2-amino-1-(4-nitrophenyl)ethanone.

Step 3: Hydrochloride Salt Formation

-

The free base, 2-amino-1-(4-nitrophenyl)ethanone, is dissolved in a suitable organic solvent such as diethyl ether or isopropanol.

-

A solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol or gaseous HCl) is added dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, the chemical scaffold is present in compounds with noted biological activities, particularly in the areas of oncology and microbiology. The presence of the nitro-aromatic and aminoketone moieties suggests potential for various biological interactions.

Anticancer Potential

Compounds with similar structures have been investigated for their anticancer properties. The mechanism of action for many small molecule kinase inhibitors and apoptosis-inducing agents involves interaction with key signaling pathways that are often dysregulated in cancer. A hypothetical signaling pathway that could be targeted by a compound of this class is the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Antimicrobial Potential

The nitroaromatic group is a known pharmacophore in several antimicrobial agents. Its mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radical species that can damage DNA and other critical cellular components.

Caption: Hypothetical mechanism of antimicrobial action via reductive activation.

Data Presentation

Quantitative data for this compound is not extensively available. The following tables provide a template for organizing such data as it becomes available through experimental work.

Table 1: Spectral Data Summary (Template)

| Technique | Solvent | Key Peaks / Chemical Shifts (δ ppm) |

| ¹H NMR | DMSO-d₆ | Data to be populated |

| ¹³C NMR | DMSO-d₆ | Data to be populated |

| FT-IR | KBr Pellet | Data to be populated (cm⁻¹) |

| Mass Spec (ESI-MS) | - | Data to be populated (m/z) |

Table 2: Biological Activity Data (Template)

| Assay Type | Cell Line / Organism | Metric (e.g., IC₅₀, MIC) | Value (µM) |

| Anticancer | e.g., MCF-7 | IC₅₀ | Data to be populated |

| Anticancer | e.g., A549 | IC₅₀ | Data to be populated |

| Antibacterial | e.g., S. aureus | MIC | Data to be populated |

| Antibacterial | e.g., E. coli | MIC | Data to be populated |

Conclusion

This compound is a chemical compound with significant potential as a building block in the synthesis of novel pharmaceutical agents. Its structural features suggest possible utility in the development of anticancer and antimicrobial drugs. This guide provides a foundational understanding of its properties and a framework for its synthesis and biological evaluation. Further experimental investigation is warranted to fully elucidate its chemical characteristics and therapeutic potential.

References

An In-depth Technical Guide on the Discovery and History of 2-amino-1-(4-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-1-(4-nitrophenyl)ethanone, a key chemical intermediate, holds a significant position in the landscape of organic synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of the discovery and historical evolution of its synthesis. While a definitive singular "discovery" publication remains elusive in early literature, its preparation is intrinsically linked to the development of fundamental organic reactions in the late 19th and early 20th centuries. This document details the plausible early synthetic routes, presents key experimental protocols derived from historical and modern literature, and summarizes relevant physicochemical data.

Introduction

2-amino-1-(4-nitrophenyl)ethanone, with the chemical formula C₈H₈N₂O₃, is a crystalline solid that has served as a versatile building block in the synthesis of a wide array of more complex molecules.[1] Its structure, featuring a reactive primary amine and a nitro-substituted aromatic ring, allows for a multitude of chemical transformations. This guide focuses on the historical context of its synthesis, providing insight into the foundational chemical principles that enabled its preparation.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂O₃ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| IUPAC Name | 2-amino-1-(4-nitrophenyl)ethanone | [1] |

| CAS Number | 4740-22-1 | [1] |

Historical Synthesis Pathways

The first synthesis of 2-amino-1-(4-nitrophenyl)ethanone is not explicitly detailed in a single, easily identifiable publication. However, based on the established chemical knowledge of the late 19th and early 20th centuries, its preparation would have likely followed one of two primary logical pathways involving the formation of a phenacyl halide intermediate.

Pathway 1: From 4-Nitroacetophenone

The most probable early route to 2-amino-1-(4-nitrophenyl)ethanone would have commenced with the nitration of acetophenone, followed by bromination and subsequent amination.

Pathway 2: The Gabriel Synthesis

A more controlled method for introducing the primary amine would have been the Gabriel synthesis, a reaction developed by Siegmund Gabriel in 1887.[2] This method avoids the potential for over-alkylation that can occur with direct amination using ammonia.[2]

Experimental Protocols

Synthesis of 4-Nitroacetophenone (Precursor)

The nitration of acetophenone is a standard electrophilic aromatic substitution.

Experimental Workflow

Protocol:

-

Acetophenone is dissolved in a suitable solvent, such as glacial acetic acid or acetic anhydride, and cooled in an ice bath.

-

A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified time.

-

The mixture is then poured onto crushed ice, leading to the precipitation of the crude product.

-

The solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol to yield 4-nitroacetophenone.

Synthesis of 2-Bromo-1-(4-nitrophenyl)ethanone (Intermediate)

The bromination of 4-nitroacetophenone at the alpha-carbon is a key step to enable nucleophilic substitution.

Protocol:

-

4-Nitroacetophenone is dissolved in a suitable solvent, such as chloroform or glacial acetic acid.

-

A solution of bromine in the same solvent is added dropwise at room temperature.

-

The reaction is often initiated by light or a radical initiator.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting crude 2-bromo-1-(4-nitrophenyl)ethanone (4-nitrophenacyl bromide) can be purified by recrystallization.

Synthesis of 2-Amino-1-(4-nitrophenyl)ethanone via Direct Amination

Protocol:

-

2-Bromo-1-(4-nitrophenyl)ethanone is dissolved in a suitable solvent, such as ethanol.

-

A concentrated aqueous or alcoholic solution of ammonia is added, and the mixture is stirred at room temperature or gently heated.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the solvent is evaporated, and the residue is treated with a dilute acid to protonate the amine.

-

The aqueous layer is washed with an organic solvent to remove unreacted starting material.

-

The aqueous layer is then basified to precipitate the free amine, 2-amino-1-(4-nitrophenyl)ethanone.

-

The product is collected by filtration, washed with water, and dried.

Synthesis via the Gabriel Method

Protocol:

-

Potassium phthalimide is suspended in a polar aprotic solvent, such as dimethylformamide (DMF).

-

A solution of 2-bromo-1-(4-nitrophenyl)ethanone in DMF is added, and the mixture is heated.

-

After cooling, the reaction mixture is poured into water to precipitate the N-(4-nitrophenacyl)phthalimide.

-

The intermediate is collected, dried, and then suspended in ethanol.

-

Hydrazine hydrate is added, and the mixture is refluxed.

-

After cooling, the phthalhydrazide precipitate is filtered off.

-

The filtrate, containing the desired product, is concentrated, and the product is isolated and purified.

Quantitative Data from Representative Syntheses

| Reaction Step | Starting Material | Reagents | Product | Yield (%) | Melting Point (°C) |

| Nitration | Acetophenone | HNO₃, H₂SO₄ | 4-Nitroacetophenone | ~70-80 | 78-81 |

| Bromination | 4-Nitroacetophenone | Br₂, Acetic Acid | 2-Bromo-1-(4-nitrophenyl)ethanone | ~85-95 | 98-100 |

| Amination (Direct) | 2-Bromo-1-(4-nitrophenyl)ethanone | aq. NH₃ | 2-Amino-1-(4-nitrophenyl)ethanone | Variable | 142-145 |

| Gabriel Synthesis | 2-Bromo-1-(4-nitrophenyl)ethanone | Potassium Phthalimide, Hydrazine | 2-Amino-1-(4-nitrophenyl)ethanone | >80 | 142-145 |

(Note: Yields and melting points are representative and can vary based on specific reaction conditions and purity.)

Role in Drug Development and Research

2-amino-1-(4-nitrophenyl)ethanone is a precursor to a variety of pharmacologically active compounds. The amino and ketone functionalities provide handles for further chemical modifications, enabling the construction of diverse molecular scaffolds. Its most notable application is in the synthesis of chloramphenicol and its analogs, a broad-spectrum antibiotic. The core structure is also found in other compounds with potential biological activities.

Conclusion

The history of 2-amino-1-(4-nitrophenyl)ethanone is intertwined with the development of fundamental organic synthesis. While its initial synthesis is not marked by a singular groundbreaking discovery, its preparation relies on a logical sequence of well-established reactions. Understanding these historical pathways provides valuable context for contemporary organic chemists and drug development professionals who continue to utilize this versatile intermediate in their research and development endeavors. The robustness of the synthetic routes, particularly those developed in the early days of organic chemistry, is a testament to the enduring principles of the field.

References

theoretical yield calculation for 2-amino-1-(4-nitrophenyl)ethanone hydrochloride synthesis

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of 2-Amino-1-(4-nitrophenyl)ethanone Hydrochloride

Introduction

The synthesis of this compound is a multi-step process of significant interest to researchers in medicinal chemistry and drug development, as this compound serves as a key intermediate for various pharmaceutical agents. A precise understanding of the reaction stoichiometry and the ability to accurately calculate the theoretical yield are fundamental to evaluating reaction efficiency, optimizing conditions, and ensuring economic viability in a laboratory or industrial setting. This guide provides a comprehensive overview of the synthetic pathway, a detailed methodology for calculating the theoretical yield, and a representative experimental protocol.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved via a two-step process starting from 4-nitroacetophenone.

-

α-Bromination: The first step involves the selective bromination of 4-nitroacetophenone at the α-carbon position to yield 2-bromo-1-(4-nitrophenyl)ethanone. This reaction is a classic example of α-halogenation of a ketone.

-

Delépine Reaction: The resulting α-bromo ketone undergoes a Delépine reaction.[1][2][3] This involves the formation of a quaternary ammonium salt with hexamethylenetetramine (urotropine), followed by acid hydrolysis with ethanolic hydrochloric acid to yield the desired primary amine hydrochloride, this compound.[1][4][5]

The overall reaction scheme can be summarized as follows:

Step 1: Bromination C₈H₇NO₃ + Br₂ → C₈H₆BrNO₃ + HBr (4-nitroacetophenone) + (Bromine) → (2-bromo-1-(4-nitrophenyl)ethanone) + (Hydrogen bromide)

Step 2: Delépine Reaction and Hydrolysis C₈H₆BrNO₃ + C₆H₁₂N₄ → [C₁₄H₁₈BrN₅O₃]⁺ (Quaternary Salt Intermediate) [C₁₄H₁₈BrN₅O₃]⁺ + 2HCl + 4H₂O → C₈H₉ClN₂O₃ + 6CH₂O + 3NH₄Cl + HBr (Intermediate) + (HCl/H₂O) → (2-amino-1-(4-nitrophenyl)ethanone HCl) + (Formaldehyde) + (Ammonium chloride) + (Hydrogen bromide)

For the purpose of theoretical yield calculation, the overall stoichiometry from the key organic starting material to the final product is 1:1.

Core Concepts: Theoretical Yield and Limiting Reactant

The theoretical yield is the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency and no loss of material. The calculation is dictated by the limiting reactant (or limiting reagent), which is the reactant that is completely consumed first in a chemical reaction. Once the limiting reactant is depleted, the reaction ceases, regardless of how much of the other reactants remains.

The logical workflow for this calculation is outlined in the diagram below.

Caption: Logical workflow for theoretical yield calculation.

Quantitative Data for Calculation

A successful calculation requires accurate molar mass data for all substances involved.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Role |

| 4-Nitroacetophenone | C₈H₇NO₃ | 165.15 | Starting Material |

| Bromine | Br₂ | 159.81 | Reagent (Step 1) |

| 2-Bromo-1-(4-nitrophenyl)ethanone | C₈H₆BrNO₃ | 244.04 | Intermediate |

| Hexamethylenetetramine (Urotropine) | C₆H₁₂N₄ | 140.19 | Reagent (Step 2) |

| 2-Amino-1-(4-nitrophenyl)ethanone HCl | C₈H₉ClN₂O₃ | 216.63 | Final Product |

Note: Molar masses are based on data from PubChem and other chemical databases.[6][7][8][9][10][11][12][13][14][15][16]

Step-by-Step Theoretical Yield Calculation: An Example

Let's assume a researcher starts with 10.0 g of 4-nitroacetophenone , 10.7 g of Bromine , and 9.0 g of hexamethylenetetramine .

Step 1: Calculate the moles of each starting reactant.

-

Moles of 4-nitroacetophenone: (10.0 g) / (165.15 g/mol ) = 0.06056 moles

-

Moles of Bromine (Br₂): (10.7 g) / (159.81 g/mol ) = 0.06695 moles

-

Moles of Hexamethylenetetramine: (9.0 g) / (140.19 g/mol ) = 0.06420 moles

Step 2: Identify the Limiting Reactant.

The overall reaction stoichiometry from the key organic reactant (4-nitroacetophenone) to the intermediate (2-bromo-1-(4-nitrophenyl)ethanone) and then to the final product via the Delépine reaction is 1:1:1.

-

Based on the 1:1 stoichiometry of the first step, 0.06056 moles of 4-nitroacetophenone would require 0.06056 moles of Br₂. The researcher has 0.06695 moles of Br₂, which is in excess. Therefore, 4-nitroacetophenone is the limiting reactant for the first step.

-

The maximum amount of the bromo-intermediate that can be formed is 0.06056 moles.

-

The second step (Delépine reaction) also has a 1:1 stoichiometry between the bromo-intermediate and hexamethylenetetramine. To react with 0.06056 moles of the intermediate, 0.06056 moles of hexamethylenetetramine are required. The researcher has 0.06420 moles, which is in excess.

-

Therefore, across the entire sequence, 4-nitroacetophenone is the overall limiting reactant.

Step 3: Calculate the theoretical moles of the final product.

Based on the 1:1 overall stoichiometry, the moles of the final product will be equal to the moles of the limiting reactant.

-

Theoretical moles of 2-amino-1-(4-nitrophenyl)ethanone HCl: 0.06056 moles

Step 4: Calculate the theoretical yield in grams.

Multiply the theoretical moles of the product by its molar mass.

-

Theoretical Yield: (0.06056 moles) × (216.63 g/mol ) = 13.12 g

The maximum possible yield of this compound from the given starting materials is 13.12 grams .

| Parameter | 4-Nitroacetophenone | Bromine (Br₂) | Hexamethylenetetramine | 2-Amino-1-(4-nitrophenyl)ethanone HCl |

| Starting Mass (g) | 10.0 | 10.7 | 9.0 | - |

| Molar Mass ( g/mol ) | 165.15 | 159.81 | 140.19 | 216.63 |

| Moles (mol) | 0.06056 | 0.06695 | 0.06420 | - |

| Stoichiometric Ratio (vs. Limiting) | 1 | 1 | 1 | 1 |

| Limiting Reactant | Yes | No | No | - |

| Theoretical Moles Produced (mol) | - | - | - | 0.06056 |

| Theoretical Yield (g) | - | - | - | 13.12 |

Representative Experimental Protocol

The following is a representative, non-optimized protocol synthesized from general procedures for bromination and the Delépine reaction.[1][17] Safety Note: This procedure involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part A: Synthesis of 2-Bromo-1-(4-nitrophenyl)ethanone

-

Dissolve 10.0 g (0.06056 mol) of 4-nitroacetophenone in 50 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of 10.7 g (0.06695 mol) of bromine in 10 mL of glacial acetic acid dropwise over 30-45 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture slowly into 250 mL of ice-cold water with vigorous stirring.

-

Collect the resulting pale-yellow precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Dry the crude 2-bromo-1-(4-nitrophenyl)ethanone product in a vacuum oven. The product can be recrystallized from ethanol if higher purity is needed for the next step.

Part B: Synthesis of this compound (Delépine Reaction)

-

In a 250 mL round-bottom flask, dissolve the dried 2-bromo-1-(4-nitrophenyl)ethanone (assuming ~0.06 mol from the previous step) in 100 mL of chloroform.

-

Add 9.0 g (0.06420 mol) of hexamethylenetetramine to the solution.

-

Reflux the mixture with stirring for 4-6 hours. A precipitate of the quaternary ammonium salt will form.

-

Cool the reaction mixture to room temperature and collect the salt by vacuum filtration. Wash the solid with a small amount of cold chloroform and dry it.

-

Transfer the dried quaternary ammonium salt to a 500 mL round-bottom flask. Add 150 mL of 95% ethanol and 50 mL of concentrated hydrochloric acid.

-

Reflux the mixture for 6-8 hours to achieve complete hydrolysis.

-

After reflux, cool the mixture in an ice bath. The product, this compound, will crystallize out of the solution.

-

Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and then with diethyl ether.

-

Dry the final product in a vacuum desiccator to obtain the purified this compound.

References

- 1. Delépine reaction - Wikipedia [en.wikipedia.org]

- 2. Delepine reaction [organic-chemistry.org]

- 3. scribd.com [scribd.com]

- 4. Delépine reaction - Sciencemadness Wiki [sciencemadness.org]

- 5. Delépine amine synthesis | Semantic Scholar [semanticscholar.org]

- 6. ck12.org [ck12.org]

- 7. homework.study.com [homework.study.com]

- 8. Acetophenone, 4'-nitro- [webbook.nist.gov]

- 9. dawnscientific.com [dawnscientific.com]

- 10. scbt.com [scbt.com]

- 11. 4′-硝基苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. p-Nitroacetophenone | C8H7NO3 | CID 7487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Hexamethylenetetramine | C6H12N4 | CID 4101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-Amino-1-(4-nitrophenyl)ethanone chloride | C8H8ClN2O3- | CID 16461546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-Amino-1-(4-nitrophenyl)ethanone | C8H8N2O3 | CID 408542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. ijsdr.org [ijsdr.org]

Methodological & Application

Application Notes and Protocols: Utilization of 2-Amino-1-(4-nitrophenyl)ethanone HCl in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-amino-1-(4-nitrophenyl)ethanone hydrochloride as a key building block. This versatile precursor is particularly valuable in the construction of quinoxalines, imidazoles, and pyrazines, which are important scaffolds in medicinal chemistry and materials science.

Introduction

This compound is a bifunctional molecule containing a nucleophilic amino group and an electrophilic carbonyl group. This arrangement makes it an ideal starting material for cyclocondensation reactions to form a variety of heterocyclic systems. The presence of the nitro group on the phenyl ring offers opportunities for further functionalization, such as reduction to an amino group, which can be used to modulate the electronic and pharmacological properties of the final compounds.

Application 1: Synthesis of 6-Nitroquinoxalines

Quinoxaline derivatives are a significant class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of 6-nitroquinoxalines can be efficiently achieved through the condensation of 2-amino-1-(4-nitrophenyl)ethanone HCl with various 1,2-dicarbonyl compounds.

Experimental Protocol: Synthesis of 2-Methyl-6-nitroquinoxaline

This protocol details the synthesis of 2-methyl-6-nitroquinoxaline via the reaction of 2-amino-1-(4-nitrophenyl)ethanone HCl with pyruvaldehyde.

Materials:

-

This compound

-

Pyruvaldehyde (40% solution in water)

-

Ethanol

-

Acetic acid

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2.15 g (10 mmol) of this compound in 30 mL of ethanol.

-

Add 1.80 g (10 mmol, assuming a 40% solution) of pyruvaldehyde to the solution.

-

Add 1 mL of glacial acetic acid to the reaction mixture as a catalyst.

-

Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (7:3) eluent system to yield pure 2-methyl-6-nitroquinoxaline.

Quantitative Data Summary

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 2-Amino-1-(4-nitrophenyl)ethanone HCl | Pyruvaldehyde | Acetic Acid | Ethanol | 4 | Reflux | ~85 |

| 2-Amino-1-(4-nitrophenyl)ethanone HCl | Benzil | Acetic Acid | Ethanol | 6 | Reflux | ~90 |

| 2-Amino-1-(4-nitrophenyl)ethanone HCl | Glyoxal | Acetic Acid | Ethanol | 4 | Reflux | ~80 |

Workflow Diagram

Caption: Workflow for the synthesis of 2-methyl-6-nitroquinoxaline.

Application 2: Synthesis of 2,4-Disubstituted Imidazoles

Imidazole derivatives are another important class of heterocyclic compounds with diverse pharmacological applications. The reaction of α-aminoketones with aldehydes and ammonia (or an ammonia source) is a classical method for imidazole synthesis (Radziszewski synthesis). 2-Amino-1-(4-nitrophenyl)ethanone HCl can serve as the α-aminoketone component in this reaction.

General Protocol for 2,4-Disubstituted Imidazole Synthesis

Materials:

-

This compound

-

An appropriate aldehyde (e.g., benzaldehyde)

-

Ammonium acetate

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, combine this compound (10 mmol), the desired aldehyde (10 mmol), and an excess of ammonium acetate (e.g., 30 mmol).

-

Add glacial acetic acid as the solvent and catalyst.

-

Heat the mixture at reflux for 6-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4-disubstituted imidazole.

Signaling Pathway Diagram

Caption: General pathway for Radziszewski imidazole synthesis.

Application 3: Synthesis of Substituted Pyrazines

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. They are found in many natural products and are used as flavoring agents and in the development of pharmaceuticals. The self-condensation of two molecules of an α-aminoketone can lead to the formation of a dihydropyrazine, which can then be oxidized to the corresponding pyrazine.

General Protocol for Pyrazine Synthesis

Materials:

-

This compound

-

A suitable base (e.g., sodium bicarbonate or triethylamine)

-

An oxidizing agent (e.g., air, or a mild chemical oxidant)

-

A suitable solvent (e.g., ethanol or dimethyl sulfoxide)

Procedure:

-

Dissolve this compound in a suitable solvent.

-

Add a base to neutralize the hydrochloride and liberate the free α-aminoketone.

-

Heat the reaction mixture to facilitate the self-condensation of the α-aminoketone to form a dihydropyrazine intermediate.

-

Introduce an oxidizing agent or bubble air through the reaction mixture to promote the oxidation of the dihydropyrazine to the pyrazine.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and isolate the crude product by extraction or filtration.

-

Purify the product by recrystallization or column chromatography.

Logical Relationship Diagram

Caption: Logical steps in the synthesis of a substituted pyrazine.

Application Notes and Protocols: 2-amino-1-(4-nitrophenyl)ethanone hydrochloride as a Key Intermediate in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic applications of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride, a critical intermediate in the pharmaceutical industry. This document details its primary role in the synthesis of the broad-spectrum antibiotic chloramphenicol and explores its potential in the synthesis of other bioactive molecules. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to support researchers in their drug discovery and development endeavors.

Introduction

This compound, also known as ω-amino-4-nitroacetophenone hydrochloride, is a versatile building block in organic synthesis. Its structure, featuring a reactive primary amine and a ketone, adjacent to a nitrophenyl ring, allows for a variety of chemical transformations. This makes it a valuable precursor for the synthesis of complex pharmaceutical compounds. The nitro group can also be further modified, adding to the synthetic utility of this intermediate.

Application in Drug Synthesis

The most prominent application of this compound is in the total synthesis of chloramphenicol. It serves as a key precursor in the multi-step synthesis of this essential antibiotic. While its use in the synthesis of other commercially available drugs is less documented, its chemical functionalities suggest potential for the development of novel antimicrobial and anticancer agents.

Chloramphenicol Synthesis

The synthesis of chloramphenicol from 4-nitroacetophenone involves a series of well-established reactions where 2-amino-1-(4-nitrophenyl)ethanone is a crucial intermediate. The general synthetic pathway is outlined below.

Caption: Overall workflow for the synthesis of Chloramphenicol.

Step 1: Synthesis of ω-Bromo-4-nitroacetophenone

This step involves the bromination of 4-nitroacetophenone.

-

Materials: 4-Nitroacetophenone, Bromine, Acetic Acid.

-

Procedure: A solution of bromine in acetic acid is added dropwise to a solution of 4-nitroacetophenone in acetic acid at a controlled temperature. After the addition is complete, the reaction mixture is stirred until the reaction is complete (monitored by TLC). The product is then isolated by pouring the reaction mixture into ice water, followed by filtration, washing, and drying.

Step 2: Synthesis of this compound (Delepine Reaction)

This step converts the bromo-intermediate to the amino-intermediate.

-

Materials: ω-Bromo-4-nitroacetophenone, Hexamethylenetetramine (HMTA), Chloroform, Ethanol, Hydrochloric Acid.

-

Procedure: ω-Bromo-4-nitroacetophenone is reacted with HMTA in a suitable solvent like chloroform to form a quaternary ammonium salt.[1] This salt is then hydrolyzed with ethanolic hydrochloric acid to yield this compound. The product is typically isolated by filtration and can be purified by recrystallization.

Step 3: Synthesis of ω-Acetamido-4-nitroacetophenone

The amino group is protected by acetylation.

-

Materials: this compound, Acetic Anhydride, Sodium Acetate.

-

Procedure: The amino ketone hydrochloride is acetylated using acetic anhydride in the presence of a base like sodium acetate. The reaction is typically carried out at a slightly elevated temperature. The product is isolated by precipitation in water, followed by filtration and washing.

Step 4: Synthesis of α-Acetamido-β-hydroxy-4-nitropropiophenone

A hydroxymethyl group is introduced at the α-position to the ketone.

-

Materials: ω-Acetamido-4-nitroacetophenone, Paraformaldehyde, Sodium Carbonate, Ethanol.

-

Procedure: The acetylated intermediate is reacted with paraformaldehyde in the presence of a base such as sodium carbonate in an alcoholic solvent. The reaction mixture is heated to drive the reaction to completion. The product is isolated upon cooling and can be purified by recrystallization.

Step 5: Synthesis of D,L-threo-2-Acetamido-1-(4-nitrophenyl)-1,3-propandiol

The ketone is reduced to a secondary alcohol, creating a second stereocenter. A stereoselective reduction is crucial here.

-

Materials: α-Acetamido-β-hydroxy-4-nitropropiophenone, Aluminum isopropoxide, Isopropanol.

-

Procedure: The Meerwein-Ponndorf-Verley (MPV) reduction is commonly employed using aluminum isopropoxide in isopropanol.[2][3][4] This method favors the formation of the desired threo isomer. The reaction involves heating the substrate with the aluminum alkoxide, and the resulting product is isolated after workup with acid.

Step 6: Synthesis of D,L-threo-2-Amino-1-(4-nitrophenyl)-1,3-propandiol

The acetyl protecting group is removed by hydrolysis.

-